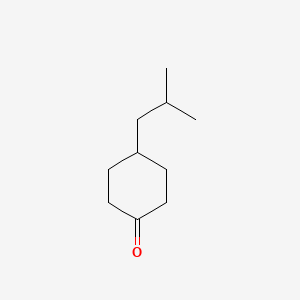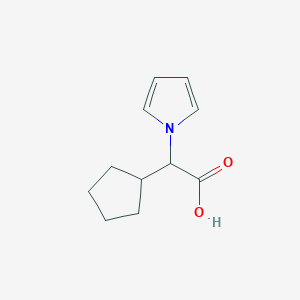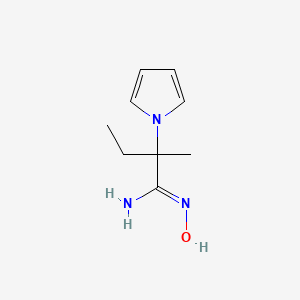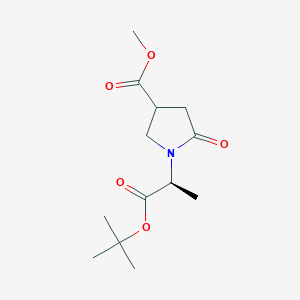
2-Bromo-3-chlorobenzenethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-chlorobenzenethiol is an organosulfur compound with the molecular formula C6H4BrClS It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and chlorine atoms at the second and third positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chlorobenzenethiol can be achieved through several methods. One common approach involves the halogenation of benzenethiol. The process typically includes the following steps:
Halogenation of Benzenethiol: Benzenethiol is first treated with bromine to introduce the bromine atom at the desired position. This reaction is usually carried out in the presence of a catalyst such as iron(III) bromide.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride. The reaction conditions, such as temperature and solvent, are carefully controlled to ensure selective substitution at the third position.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-3-chlorobenzenethiol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Reduction: The compound can be reduced to the corresponding benzene derivative by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Hydrogen peroxide in aqueous or organic solvents is a typical oxidizing agent.
Reduction: Lithium aluminum hydride in anhydrous ether is often employed for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Substituted benzenethiols with various functional groups.
Oxidation: Disulfides or sulfonic acids.
Reduction: Dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-3-chlorobenzenethiol has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of functionalized materials, including polymers and nanomaterials, due to its ability to introduce halogen and thiol functionalities.
Biological Studies: It is employed in the study of enzyme inhibition and protein modification, as the thiol group can form covalent bonds with cysteine residues in proteins.
Medicinal Chemistry: Research into its potential as an antimicrobial or anticancer agent is ongoing, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-chlorobenzenethiol involves its interaction with biological molecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity or modification of protein function. This interaction can disrupt cellular processes, making the compound a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-chlorobenzenethiol
- 2-Bromo-5-chlorobenzenethiol
- 3-Bromo-4-chlorobenzenethiol
Comparison
2-Bromo-3-chlorobenzenethiol is unique due to the specific positioning of the bromine and chlorine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different selectivity in nucleophilic substitution reactions and varying degrees of reactivity in oxidation and reduction processes.
Propiedades
Fórmula molecular |
C6H4BrClS |
|---|---|
Peso molecular |
223.52 g/mol |
Nombre IUPAC |
2-bromo-3-chlorobenzenethiol |
InChI |
InChI=1S/C6H4BrClS/c7-6-4(8)2-1-3-5(6)9/h1-3,9H |
Clave InChI |
OZMWMQJLCQKQLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)Br)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


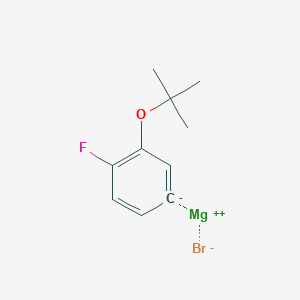
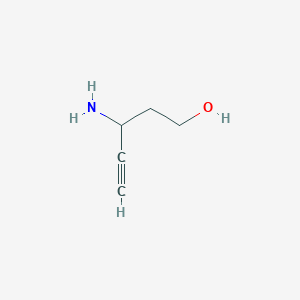
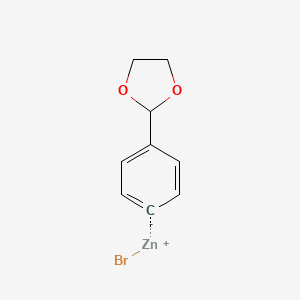
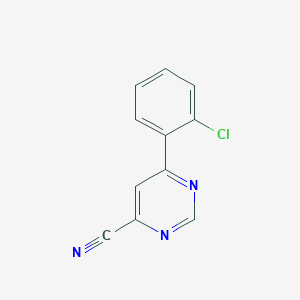
![1a,2,3,7b-Tetrahydro-1H-cyclopropa[c]isoquinoline hydrochloride](/img/structure/B14884988.png)
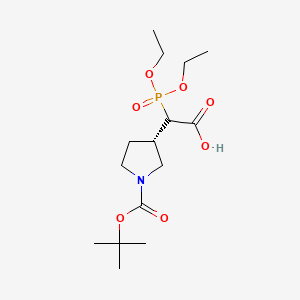
![7-Chloro-2-(5-chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14884998.png)
![(2E)-4-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14885004.png)
